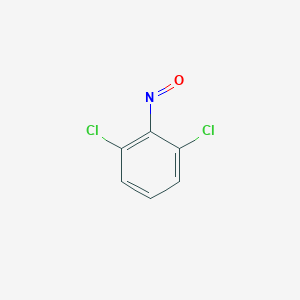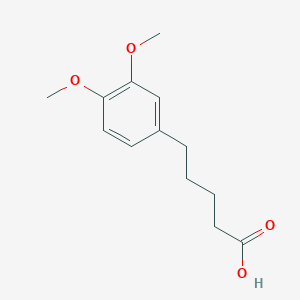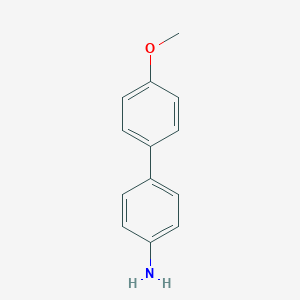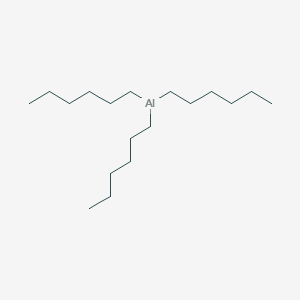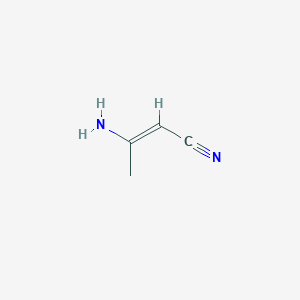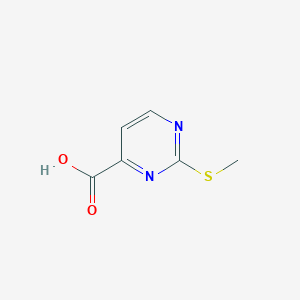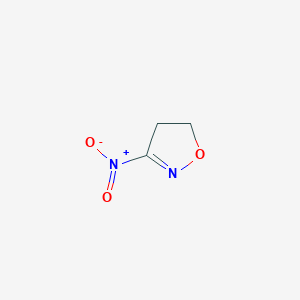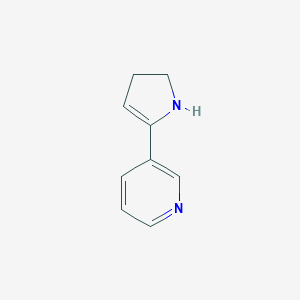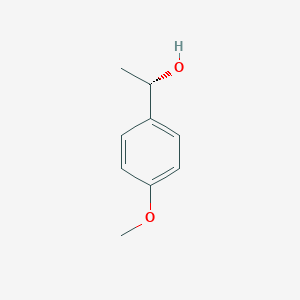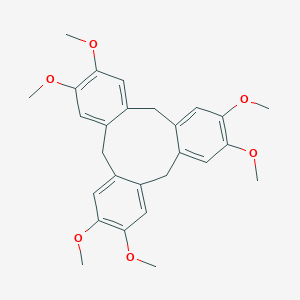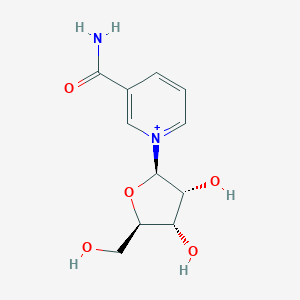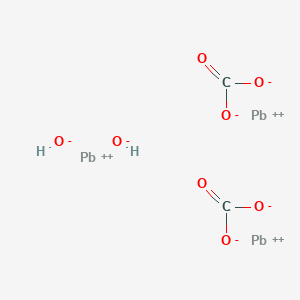
1,1,3,3-Tetrachloro-2,2-difluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrachloro-2,2-difluoropropane (TCDFP) is a chemical compound with the molecular formula C3Cl4F2. It is a colorless liquid that is used in various industrial applications. TCDFP is primarily used as a solvent and as a chemical intermediate in the production of other chemicals.
Mechanism Of Action
The mechanism of action of 1,1,3,3-Tetrachloro-2,2-difluoropropane is not well understood. However, it is believed that 1,1,3,3-Tetrachloro-2,2-difluoropropane may act as a surfactant, disrupting the lipid bilayer of cell membranes. This disruption can lead to changes in membrane permeability and ion channel activity.
Biochemical And Physiological Effects
1,1,3,3-Tetrachloro-2,2-difluoropropane has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,1,3,3-Tetrachloro-2,2-difluoropropane can induce apoptosis (programmed cell death) in cancer cells. 1,1,3,3-Tetrachloro-2,2-difluoropropane has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Advantages And Limitations For Lab Experiments
One advantage of using 1,1,3,3-Tetrachloro-2,2-difluoropropane in lab experiments is its ability to extract lipids from biological samples. 1,1,3,3-Tetrachloro-2,2-difluoropropane is also relatively easy to synthesize and is commercially available. However, 1,1,3,3-Tetrachloro-2,2-difluoropropane is toxic and should be handled with care. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research involving 1,1,3,3-Tetrachloro-2,2-difluoropropane. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 1,1,3,3-Tetrachloro-2,2-difluoropropane in inducing apoptosis in cancer cells. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane may have applications in the development of new surfactants and other industrial chemicals. Finally, more research is needed to determine the potential environmental and health effects of 1,1,3,3-Tetrachloro-2,2-difluoropropane, as it is a persistent organic pollutant.
Scientific Research Applications
1,1,3,3-Tetrachloro-2,2-difluoropropane has been used in various scientific research applications. It has been used as a solvent in the extraction of lipids from biological samples. 1,1,3,3-Tetrachloro-2,2-difluoropropane has also been used as a reagent in the synthesis of other chemicals. Additionally, 1,1,3,3-Tetrachloro-2,2-difluoropropane has been used in the production of fluorocarbon surfactants, which have applications in the chemical industry.
properties
CAS RN |
1112-14-7 |
|---|---|
Product Name |
1,1,3,3-Tetrachloro-2,2-difluoropropane |
Molecular Formula |
C3H2Cl4F2 |
Molecular Weight |
217.9 g/mol |
IUPAC Name |
1,1,3,3-tetrachloro-2,2-difluoropropane |
InChI |
InChI=1S/C3H2Cl4F2/c4-1(5)3(8,9)2(6)7/h1-2H |
InChI Key |
BLOAGLDWHISXHG-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(F)F)(Cl)Cl |
Canonical SMILES |
C(C(C(Cl)Cl)(F)F)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

